molecular formula C14H28 B14632620 2,2,3,5,5,6,6-Heptamethyl-3-heptene CAS No. 54845-26-0

2,2,3,5,5,6,6-Heptamethyl-3-heptene

Cat. No.: B14632620
CAS No.: 54845-26-0
M. Wt: 196.37 g/mol
InChI Key: RVZGQICOUDJTHV-ZHACJKMWSA-N
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Description

2,2,3,5,5,6,6-Heptamethyl-3-heptene is an organic compound with the molecular formula C14H28. It is a highly branched alkene, characterized by its unique structure where multiple methyl groups are attached to the heptene backbone. This compound is known for its stability and distinct chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5,5,6,6-Heptamethyl-3-heptene typically involves the alkylation of heptene with methyl groups. One common method is the catalytic dimerization of triptene, which produces this compound as a major product. This reaction is usually carried out at elevated temperatures (60-100°C) to optimize the yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to facilitate the addition of methyl groups to the heptene backbone. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,5,5,6,6-Heptamethyl-3-heptene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,3,5,5,6,6-Heptamethyl-3-heptene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,5,5,6,6-Heptamethyl-3-heptene involves its interaction with various molecular targets. Due to its highly branched structure, it can interact with enzymes and receptors in unique ways, potentially leading to specific biological effects. The pathways involved may include binding to hydrophobic pockets in proteins or disrupting lipid membranes .

Comparison with Similar Compounds

  • 2,2,4,6,6-Pentamethyl-3-heptene
  • 2,2,6,6-Tetramethyl-3,5-heptanedione

Comparison: 2,2,3,5,5,6,6-Heptamethyl-3-heptene is unique due to its extensive methyl branching, which imparts distinct steric and electronic properties. Compared to 2,2,4,6,6-Pentamethyl-3-heptene, it has more methyl groups, leading to greater steric hindrance and potentially different reactivity. 2,2,6,6-Tetramethyl-3,5-heptanedione, on the other hand, is a diketone and exhibits different chemical behavior due to the presence of carbonyl groups .

Properties

CAS No.

54845-26-0

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

(E)-2,2,3,5,5,6,6-heptamethylhept-3-ene

InChI

InChI=1S/C14H28/c1-11(12(2,3)4)10-14(8,9)13(5,6)7/h10H,1-9H3/b11-10+

InChI Key

RVZGQICOUDJTHV-ZHACJKMWSA-N

Isomeric SMILES

C/C(=C\C(C)(C)C(C)(C)C)/C(C)(C)C

Canonical SMILES

CC(=CC(C)(C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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